codB protein - 146891-06-7

codB protein

Catalog Number: EVT-1519127
CAS Number: 146891-06-7
Molecular Formula: C50H49N15O15S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CodB protein is primarily sourced from bacterial systems, notably Escherichia coli. It falls under the classification of regulatory proteins that interact with transfer RNAs (tRNAs) to enhance the fidelity and efficiency of translation. CodB is categorized within a broader group of proteins that manage codon usage bias, which is vital for optimizing protein expression in various biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of CodB protein can be achieved through several methods:

  1. Recombinant DNA Technology: This involves cloning the codB gene into expression vectors followed by transformation into competent E. coli cells. Induction with specific agents like IPTG (isopropyl β-D-1-thiogalactopyranoside) triggers expression.
  2. Cell-Free Protein Synthesis: Utilizing cell-free systems such as the PURE system allows for the synthesis of CodB without living cells, providing a controlled environment for protein production.
  3. Codon Optimization: Techniques such as deep learning-based codon optimization can enhance the expression levels of CodB by adjusting the codon usage to match the host organism’s preferences, thereby improving translation efficiency .
Molecular Structure Analysis

Structure and Data

The molecular structure of CodB protein has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The protein typically exhibits a compact globular structure with distinct domains responsible for its interaction with tRNAs.

  • Molecular Weight: Approximately 25 kDa.
  • Amino Acid Composition: The sequence consists of various amino acids that contribute to its functional properties, including regions critical for binding to tRNA molecules.

Spectroscopic methods such as circular dichroism (CD) have been employed to analyze its secondary structure, revealing predominant alpha-helical and beta-sheet formations .

Chemical Reactions Analysis

Reactions and Technical Details

CodB protein participates in several biochemical reactions, primarily involving:

  1. tRNA Binding: CodB enhances the binding affinity between mRNA and tRNAs, promoting efficient translation.
  2. Post-Translational Modifications: Following synthesis, CodB may undergo modifications such as phosphorylation or acetylation, which can alter its activity and stability.

The interaction dynamics between CodB and tRNA can be studied using surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities.

Mechanism of Action

Process and Data

The mechanism of action for CodB involves:

  1. Codon Recognition: CodB recognizes specific codons on mRNA that correspond to abundant tRNAs in E. coli, facilitating rapid translation.
  2. Regulatory Feedback: It acts within feedback loops that adjust the levels of tRNA based on cellular needs, ensuring a balance between supply and demand during protein synthesis.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: CodB is generally soluble in aqueous buffers at physiological pH.
  • Stability: The protein exhibits stability across a range of temperatures but may denature under extreme conditions (high temperatures or extreme pH).
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but typically falls within a neutral pH range.

Analytical techniques like mass spectrometry are used to assess purity and structural integrity post-synthesis .

Applications

Scientific Uses

CodB protein has several applications in scientific research:

  1. Protein Expression Studies: It serves as a model for understanding codon usage bias and optimizing gene expression in synthetic biology.
  2. Biotechnological Applications: CodB can be utilized in metabolic engineering to enhance the production of recombinant proteins.
  3. Gene Therapy Research: Understanding CodB interactions with tRNAs may inform strategies for developing gene therapies aimed at correcting genetic disorders through improved protein synthesis mechanisms.
Introduction to codB Protein

Biological Significance of CodB in Nucleobase-Cation Symporter 1 (NCS1) Family

The NCS1 family encompasses over 2,500 members across bacteria, archaea, fungi, and plants, specializing in the transport of purines, pyrimidines, vitamins, and related metabolites via H⁺ or Na⁺ symport [6] [8]. Within this family, CodB is distinguished by its specificity for cytosine and its role in bacterial nitrogen metabolism. It typically operates in tandem with CodA (cytosine deaminase) in a conserved operon: CodB imports cytosine, which CodA deaminates to uracil and ammonia, providing an alternative nitrogen source [2] [6].

Structurally, CodB adopts the canonical NCS1 fold observed in the prototypical transporter Mhp1 (benzyl-hydantoin transporter). This includes 12 transmembrane helices (TMs) organized into two inverted repeats: TM1–TM5 and TM6–TM10. These repeats form two domains:

  • Bundle domain: Composed of discontinuous helices (TM1, TM2, TM6, TM7), harboring the substrate-binding site.
  • Hash domain: Formed by TM3, TM4, TM8, and TM9, which undergo conformational shifts during transport [2] [8].

A defining feature of NCS1 transporters is the "breakpoint" in TM6, where hydrogen bonds between cytosine and the polypeptide backbone stabilize substrate binding. Unlike other LeuT superfamily members, CodB and Mhp1 lack specific substrate interactions with TM1, relying instead on main-chain atoms for substrate coordination [1] [6].

Role of CodB in Bacterial Cytosine and 5-Fluorocytosine Transport

CodB mediates the high-affinity uptake of cytosine (Kₐ ≈ 50 μM) in a Na⁺-dependent manner, as confirmed by radiolabeled (³H-cytosine) transport assays [2]. The 2.4 Å crystal structure of CodB from Proteus vulgaris (PDB: 7QOA) reveals cytosine wedged at the interface of the bundle and hash domains. Key interactions include:

  • Hydrogen bonds between cytosine’s N3, O2, and NH₂ groups and backbone carbonyls of TM6.
  • A conserved Na⁺ ion at the "Na2 site," coordinated by residues from TM1 (breakpoint) and TM8, which stabilizes the outward-open conformation [2] [8].

Crucially, CodB also transports the antifungal drug 5-fluorocytosine (5FC). In Pseudomonas aeruginosa, 5FC uptake via CodB enables its conversion to toxic 5-fluorouracil by CodA, suppressing virulence without directly inhibiting growth. This "anti-virulence" mechanism circumvents conventional antibiotic resistance by reducing selective pressure on pathogens [2] [3]. Comparative analyses indicate that 5FC binds CodB similarly to cytosine but with altered kinetics due to fluorine’s electronegativity, which may perturb hydrogen-bonding networks [2].

Table 2: Functional Comparison of CodB Substrates

ParameterCytosine5-Fluorocytosine
Transport Affinity (Kₐ)~50 μMNot determined
Na⁺ DependencyYesPresumed yes
Biological RoleNitrogen salvageProdrug activation
Virulence ImpactNoneSuppressed
Binding SiteTM6 breakpointSimilar to cytosine

Evolutionary Context: CodB as a Member of the LeuT Superfamily

CodB belongs to the LeuT superfamily (also termed APC superfamily), a vast group of secondary transporters sharing a structural core of 10 transmembrane helices arranged in two inverted repeats [2] [6]. This superfamily includes neurotransmitter transporters (e.g., SERT, GlyT), amino acid transporters (e.g., LeuT), and sugar transporters (e.g., vSGLT). The common architectural motif enables an "alternating access" mechanism, where transporters cycle between outward-open, occluded, and inward-open states to shuttle substrates across membranes [2] [5].

Within this framework, CodB and Mhp1 exemplify the NCS1 family’s divergence. Key evolutionary distinctions include:

  • Reduced TM1 Involvement: Unlike LeuT, where substrates interact extensively with TM1 residues, CodB/Mhp1 utilize TM6 breakpoint interactions, suggesting functional divergence within the superfamily [1] [2].
  • Sodium Coupling: CodB conserves the Na2 site near TM1/TM8, a hallmark of Na⁺-coupled LeuT members. However, fungal NCS1 transporters (e.g., Fur4) often use H⁺ symport, indicating adaptive shifts in ion coupling [6] [8].
  • Evolutionary Trajectories: Phylogenetic analyses suggest NCS1 proteins diversified early in prokaryotes, with horizontal gene transfer enabling spread to fungi and plants. Fungal NCS1 split into Fur (uracil/5FC transporters) and Fcy (cytosine-specific) clades, while bacterial CodB retained ancestral cytosine specificity [6] [8].

Notably, CodB’s structural conservation with Mhp1 (24% sequence identity) underscores deep evolutionary constraints. Both transporters undergo identical conformational transitions:

  • Outward-open state: Substrate binds, closing the extracellular cavity.
  • Occluded state: TM10 folds over the substrate.
  • Inward-open state: Hash domain (TM3, TM8, TM9) rotates 30°, releasing substrate intracellularly [2] [6] [8].

This mechanistic conservation highlights CodB’s role as a model for elucidating universal transport principles in the LeuT superfamily.

Concluding Remarks

CodB exemplifies how structural and functional studies of specialized transporters illuminate universal biological principles. Its role in cytosine and 5FC transport intersects with antimicrobial strategies, while its conserved architecture provides insights into the evolution of membrane transport mechanisms. Future studies may exploit CodB’s substrate-binding flexibility for designing novel antimicrobial prodrugs or engineering synthetic transporters.

Properties

CAS Number

146891-06-7

Product Name

codB protein

Molecular Formula

C50H49N15O15S

Synonyms

codB protein

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